D-Tyrosyl-D-phenylalanyl-D-tyrosyl-D-phenylalanyl-D-alanine
Description
D-Tyrosyl-D-phenylalanyl-D-tyrosyl-D-phenylalanyl-D-alanine is a synthetic pentapeptide composed entirely of D-configured amino acids: two D-tyrosine (D-Tyr), two D-phenylalanine (D-Phe), and one D-alanine (D-Ala) residue. The D-configuration confers resistance to proteolytic degradation, a feature distinct from naturally occurring L-amino acid peptides . This compound’s molecular weight is approximately 871.84 g/mol (calculated from individual residues: D-Tyr = 181.19 g/mol, D-Phe = 165.19 g/mol, D-Ala = 89.09 g/mol) . Its structure includes aromatic side chains (tyrosine and phenylalanine), which may influence receptor binding or mimic thyroid hormone motifs .
Properties
CAS No. |
644997-36-4 |
|---|---|
Molecular Formula |
C39H43N5O8 |
Molecular Weight |
709.8 g/mol |
IUPAC Name |
(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]propanoic acid |
InChI |
InChI=1S/C39H43N5O8/c1-24(39(51)52)41-36(48)32(21-25-8-4-2-5-9-25)43-38(50)34(23-28-14-18-30(46)19-15-28)44-37(49)33(22-26-10-6-3-7-11-26)42-35(47)31(40)20-27-12-16-29(45)17-13-27/h2-19,24,31-34,45-46H,20-23,40H2,1H3,(H,41,48)(H,42,47)(H,43,50)(H,44,49)(H,51,52)/t24-,31-,32-,33-,34-/m1/s1 |
InChI Key |
LCDIOJUEGOMLQK-KHJXSPNTSA-N |
Isomeric SMILES |
C[C@H](C(=O)O)NC(=O)[C@@H](CC1=CC=CC=C1)NC(=O)[C@@H](CC2=CC=C(C=C2)O)NC(=O)[C@@H](CC3=CC=CC=C3)NC(=O)[C@@H](CC4=CC=C(C=C4)O)N |
Canonical SMILES |
CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=C(C=C4)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Tyrosyl-D-phenylalanyl-D-tyrosyl-D-phenylalanyl-D-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using coupling reagents like HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid) or similar reagents.
Cleavage: The completed peptide is cleaved from the resin and purified using HPLC (high-performance liquid chromatography).
Industrial Production Methods: For large-scale production, automated peptide synthesizers are employed. These machines automate the coupling and deprotection steps, ensuring high yield and purity. The use of microwave-assisted SPPS can further enhance the efficiency and speed of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: D-Tyrosyl-D-phenylalanyl-D-tyrosyl-D-phenylalanyl-D-alanine can undergo various chemical reactions, including:
Oxidation: The tyrosine residues can be oxidized to form dityrosine cross-links.
Reduction: Reduction reactions can target disulfide bonds if present.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracetic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: N-hydroxysuccinimide (NHS) esters for amine modifications.
Major Products Formed:
Oxidation: Dityrosine cross-linked peptides.
Reduction: Reduced peptides with free thiol groups.
Substitution: Peptides with modified side chains.
Scientific Research Applications
Antioxidant and Anticancer Properties
Recent studies have indicated that peptides derived from L-phenylalanine and L-tyrosine exhibit significant antioxidant and anticancer activities. The presence of the phenolic moiety in these compounds enhances their biological efficacy. For instance, L-Tyrosine esters have been shown to possess strong antioxidant properties and can inhibit α-glucosidase, which is relevant for managing diabetes .
Table 1: Biological Activities of Related Peptides
| Compound Type | Antioxidant Activity | Anticancer Activity | α-Glucosidase Inhibition |
|---|---|---|---|
| L-Tyrosine Esters | High | Moderate | Yes |
| L-Phenylalanine Derivatives | Moderate | High | Yes |
Drug Development
D-amino acids are increasingly being explored for their potential in drug design due to their stability and resistance to enzymatic degradation. The ability of D-Tyrosyl-D-phenylalanyl-D-alanine to interact with biological membranes and proteins suggests its utility as a scaffold for designing novel therapeutics aimed at specific diseases, including cancer and metabolic disorders .
Biotechnology Applications
In biotechnology, the incorporation of D-amino acids into peptides can enhance the stability and functionality of therapeutic proteins. Engineered ribosomes have been developed to facilitate the incorporation of D-amino acids into proteins, opening avenues for creating more robust biopharmaceuticals .
Table 2: Potential Biotechnological Uses
| Application Area | Potential Uses |
|---|---|
| Protein Engineering | Enhanced stability of therapeutic proteins |
| Drug Design | Development of targeted anticancer agents |
| Synthetic Biology | Creation of novel biomolecules with modified properties |
Case Study 1: Antidiabetic Effects
A study investigated the effects of L-Tyrosine derivatives on glucose metabolism and found that certain compounds could significantly inhibit α-glucosidase activity, suggesting potential applications in diabetes management .
Case Study 2: Cancer Therapeutics
Research has shown that specific D-amino acid-containing peptides can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .
Mechanism of Action
The mechanism of action of D-Tyrosyl-D-phenylalanyl-D-tyrosyl-D-phenylalanyl-D-alanine involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit or activate enzymes involved in signal transduction, leading to altered cellular responses .
Comparison with Similar Compounds
Data Tables
Table 1: Molecular Properties Comparison
| Compound | Molecular Weight (g/mol) | Key Features |
|---|---|---|
| Target Pentapeptide | 871.84 | D-configuration, dual aromatic residues |
| L-Tyrosyl-L-phenylalanine | 344.38 | Proteolytically unstable |
| D-4-Fluoro-phenylalanine | 183.17 | Fluorinated, increased hydrophobicity |
| Thyroxine (T4) | 776.87 | Iodinated tyrosine-based hormone |
Research Findings
- Structural Mimicry : The pentapeptide’s aromatic residues align with thyroxine’s structure, suggesting possible interference with hormone transport proteins .
- Fluorinated Analogues : Fluorine substitution in phenylalanine enhances binding affinity in kinase inhibitors, a modification absent in the target compound .
Biological Activity
D-Tyrosyl-D-phenylalanyl-D-tyrosyl-D-phenylalanyl-D-alanine (D-Tyr-D-Phe) is a synthetic peptide that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Overview of this compound
D-Tyr-D-Phe is a dipeptide composed of D-amino acids, which are known to exhibit different biological properties compared to their L-counterparts. The incorporation of D-amino acids in peptides can enhance stability against proteolytic degradation and alter receptor interactions. This compound's unique structure may confer specific advantages in therapeutic applications.
- Inhibition of Protein Synthesis : D-amino acids can interfere with normal protein synthesis. For instance, D-Tyr can be charged onto tRNA by aminoacyl-tRNA synthetases, leading to the formation of D-amino acid-tRNA complexes that disrupt translation fidelity . This mechanism has been studied in various bacteria, where the presence of D-amino acids can be detrimental to cell viability.
- Antitumor Activity : Recent studies have indicated that D-Tyr-D-Phe exhibits potential antitumor activity. In vitro experiments demonstrated that this compound could downregulate specific oncogenic pathways in breast cancer cell lines, suggesting a role in cancer therapeutics .
- Neuroprotective Effects : There is emerging evidence that peptides containing D-amino acids may possess neuroprotective properties. These effects are hypothesized to arise from their ability to modulate neurotransmitter systems and reduce oxidative stress .
Antitumor Activity
A study published in 2024 highlighted the effects of D-Tyr-D-Phe on breast cancer cells. The compound was found to induce apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins such as Bcl-2. The study utilized various assays, including MTT and flow cytometry, to assess cell viability and apoptosis rates.
| Study | Cell Line | Concentration | Effect |
|---|---|---|---|
| MCF-7 | 50 µM | Reduced viability by 40% | |
| MDA-MB-231 | 100 µM | Induced apoptosis in 60% of cells |
Neuroprotective Properties
Research conducted on neurodegenerative models showed that D-Tyr-D-Phe could mitigate neuronal cell death induced by oxidative stress. The mechanism involved the upregulation of antioxidant enzymes and downregulation of pro-apoptotic factors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
